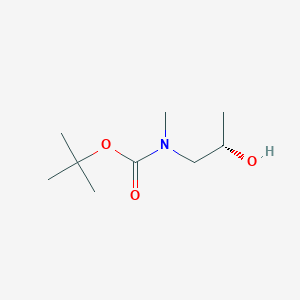

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKPIPQWREQCV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate CAS 1867120-38-4 properties

CAS 1867120-38-4 | Chiral Building Block for Peptidomimetics & Scaffolds

Executive Summary

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS 1867120-38-4) is a high-value chiral intermediate used primarily in the synthesis of complex pharmaceutical ingredients, particularly peptidomimetics , proteasome inhibitors , and chiral morpholine scaffolds . Its structure features a robust tert-butoxycarbonyl (Boc) protecting group on a secondary amine, adjacent to a stereodefined secondary alcohol. This bifunctionality allows for orthogonal functionalization—enabling medicinal chemists to derivatize the alcohol (e.g., via Mitsunobu reaction or sulfocylation) while maintaining amine protection, or to cyclize the motif into constrained heterocycles.

This guide provides a comprehensive technical analysis of its physicochemical properties, industrial-scale synthesis, quality control parameters, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | (S)-N-Boc-1-(methylamino)propan-2-ol; N-Boc-N-methyl-L-isopropanolamine |

| CAS Number | 1867120-38-4 |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| InChI Key | ROQKPIPQWREQCV-ZETCQYMHSA-N |

| Stereochemistry | (S)-Enantiomer (derived from L-propylene oxide or L-alanine) |

Physical Properties

| Property | Value / Observation |

| Physical State | Viscous colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | ~240–250 °C (Predicted); typically purified via vacuum distillation or chromatography. |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF. Sparingly soluble in water. |

| pKa | ~14-15 (Alcohol); Amine is protected (non-basic). |

| Storage | Sealed, dry, 2–8 °C. Hygroscopic tendencies. |

Synthetic Methodology & Process Chemistry

The synthesis of CAS 1867120-38-4 relies on the regioselective ring-opening of chiral propylene oxide, followed by chemoselective protection. This route is preferred over the reduction of amino acids due to the high cost of N-methyl-L-alanine and the risk of racemization during reduction.

Reaction Pathway

The following diagram illustrates the industrial standard route, ensuring retention of stereochemistry at the C2 position.

Figure 1: Synthetic pathway ensuring regioselectivity and stereochemical integrity.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-(Methylamino)propan-2-ol

-

Rationale: Use of excess methylamine suppresses the formation of bis-alkylated byproduct (tertiary amine). Low temperature prevents polymerization of the epoxide.

-

Protocol:

-

Charge 40% aqueous methylamine (5.0 eq) into a reactor and cool to 0°C.

-

Add (S)-propylene oxide (1.0 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Concentrate under reduced pressure to remove excess methylamine and water. The residue is a colorless oil.

-

QC Check: 1H NMR should show a doublet at ~1.1 ppm (CH3) and a singlet at ~2.4 ppm (N-Me).

-

Step 2: Boc-Protection

-

Rationale: The secondary amine is more nucleophilic than the secondary alcohol, allowing chemoselective N-protection without O-protection side reactions.

-

Protocol:

-

Dissolve the crude amino alcohol (1.0 eq) in Dichloromethane (DCM) (10 vol).

-

Add Triethylamine (1.2 eq). Cool to 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM dropwise.

-

Stir at RT for 4–6 hours. Monitor by TLC (Product Rf ~0.5 in 1:1 Hex/EtOAc).

-

Workup: Wash with 1M citric acid (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes) affords the pure product.

-

Applications in Drug Discovery

This compound serves as a "chiral linchpin" in medicinal chemistry. Its primary utility lies in introducing the (S)-N-methyl-2-aminopropyl fragment, a motif found in various bioactive molecules.

Key Application Areas

-

Proteasome Inhibitors:

-

Used in the synthesis of epoxyketone-based inhibitors (analogs of Carfilzomib/Oprozomib). The chiral alcohol is often converted to a leaving group and displaced to form the warhead or backbone.

-

-

Chiral Morpholine Synthesis:

-

Intramolecular cyclization (e.g., via reaction with chloroacetyl chloride followed by hydride reduction) yields chiral N-methyl-morpholines, which are privileged scaffolds in GPCR and kinase inhibitor design.

-

-

Peptidomimetics:

-

Acts as a reduced peptide bond isostere (hydroxyethylene transition state mimic) when coupled with amino acids.

-

Functionalization Workflow

The following diagram depicts how the core scaffold is transformed into active pharmaceutical ingredients (APIs).

Figure 2: Divergent synthesis strategies utilizing the alcohol and protected amine functionalities.

Quality Control & Analytical Profiling

To ensure the integrity of downstream synthesis, the following specifications must be met.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow viscous liquid |

| Identification | 1H NMR / MS | Conforms to structure |

| Purity (HPLC) | C18 Column, ACN/H2O | ≥ 97.0% |

| Chiral Purity (ee) | Chiral HPLC (e.g., Chiralpak AD-H) | ≥ 98.0% ee |

| Water Content | Karl Fischer | ≤ 0.5% |

Diagnostic NMR Signals (CDCl₃, 400 MHz)

-

1.45 ppm (s, 9H): Boc tert-butyl group.

-

1.15 ppm (d, 3H): Methyl group of the propyl chain.

-

2.85 ppm (s, 3H): N-Methyl group (may appear as rotamers).

-

3.1–3.3 ppm (m, 2H): N-CH₂ protons.

-

3.9–4.0 ppm (m, 1H): CH-OH proton (multiplet).

Handling & Safety Information

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

-

Stability: Stable under normal conditions. Avoid strong acids (removes Boc) and strong oxidizers.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Sigma-Aldrich. this compound Product Sheet. Link

-

BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. Link

-

Common Organic Chemistry. Boc Protection Mechanism and Protocols. Link

-

Google Patents. WO2008124085 - Preparation of substituted amino acid derivatives. Link

-

Organic Syntheses. Preparation of Boc-Amino Acids and Derivatives. Link

Technical Guide: Chiral N-Methyl Amino Alcohol Building Blocks for Drug Discovery

Executive Summary: The "Magic Methyl" Effect

In modern drug discovery, chiral

-

Solubility & Lipophilicity: Reduces the hydrogen bond donor (HBD) count, often improving membrane permeability and CNS penetration.

-

Conformational Locking: The steric bulk of the

-methyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation (reducing the entropic penalty of binding). -

Metabolic Stability: Blocks

-dealkylation or hinders enzymatic attack at adjacent sites.

This guide details the robust synthesis, stereochemical preservation, and difficult purification of these polar building blocks.[4]

Strategic Synthesis Pathways

The synthesis of chiral

Decision Matrix: Selecting the Route

The choice of route depends heavily on the starting material availability and the risk of racemization.

Figure 1: Synthetic decision tree highlighting critical risks in pathway selection.

Detailed Experimental Protocol

The following protocol describes the Reductive Amination route. This is preferred over direct alkylation (e.g., MeI) which often leads to over-alkylation (quaternary ammonium salts) and racemization.

Target: (S)-2-(Methylamino)-3-phenylpropan-1-ol ( -Me-Phenylalaninol)

Scope: Applicable to most

Phase 1: Reduction of Amino Acid to Amino Alcohol

Note: While

-

Setup: Flame-dry a 500 mL RBF under

. Charge with L-Phenylalanine (10.0 g, 60.5 mmol) and dry THF (100 mL). -

Addition: Cool to 0°C. Add

(60.5 mmol) followed by dropwise addition of -

Reflux: Warm to RT, then reflux for 4 hours. (Monitor by TLC; stain with Ninhydrin).

-

Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane. Then add 6M NaOH and reflux for 1 hour to break the boron-amine complex (Critical Step).

-

Workup: Extract with DCM. Dry over

. Concentrate to yield (S)-phenylalaninol.

Phase 2:

-Methylation via Reductive Amination (The "Gold Standard")

Direct methylation using Formaldehyde and Sodium Triacetoxyborohydride (STAB) is milder than Cyanoborohydride and avoids toxic cyanide waste.

Reagents:

-

(S)-Phenylalaninol (1.0 equiv)

-

Formaldehyde (37% aq. solution, 1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

-

Imine Formation: Dissolve amino alcohol in DCE (0.2 M). Add Formaldehyde solution. Stir for 30 mins at RT. Observation: The solution may become slightly cloudy.

-

Reduction: Cool to 0°C. Add STAB in 3 portions over 15 minutes.

-

Why STAB? It is less acidic than

and does not reduce the aldehyde/ketone as fast as the iminium ion, preventing side reactions.

-

-

Reaction: Warm to RT and stir for 12 hours.

-

Quench: Quench with saturated aqueous

.

Purification & Isolation of Polar Building Blocks

The Challenge:

Protocol: Ion-Exchange Chromatography (SCX)

This is the self-validating method for isolating polar amines.

| Step | Action | Mechanism/Rationale |

| 1. Loading | Dissolve crude reaction mix in MeOH. Load onto a SCX-2 (Strong Cation Exchange) cartridge. | The basic amine binds to the sulfonic acid resin. Neutral impurities (unreacted aldehyde, borane salts) pass through. |

| 2. Washing | Wash column with 3 CV (Column Volumes) of MeOH. | Removes non-basic organic impurities. |

| 3. Elution | Elute with 2M | The ammonia displaces the amino alcohol from the resin. |

| 4. Finishing | Concentrate the ammoniacal eluent. | Yields the free base |

Alternative "Salting Out" Extraction

If SCX is unavailable:

-

Saturate the aqueous quench layer with

(solid). -

Extract with CHCl3 : Isopropanol (3:1) . This solvent mixture is polar enough to pull the amino alcohol out of the brine.

Quality Control & Stereochemical Integrity

Validating the "Magic Methyl" building block requires proving that the chiral center did not racemize during the basic workup or reductive amination.

-

Chiral HPLC Method:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Note: The amine modifier (DEA) is crucial to prevent peak tailing of the amino alcohol.

-

-

Derivatization (Mosher's Acid):

-

React the alcohol with (R)-(-)-

-methoxy- -

Analyze by

NMR. Distinct diastereomeric peaks indicate racemization.

-

Mechanism of Action: The Conformational Lock

Understanding why you are synthesizing this molecule helps in designing the next iteration.

Figure 2: Thermodynamic advantages of N-methylation in receptor binding.

References

-

Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation methods.[1] Angewandte Chemie International Edition, 52(47), 12256-12267. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[6][7] Journal of Organic Chemistry, 58(13), 3568-3571. Link

-

Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Link

-

Leitch, J. A., et al. (2021).[8] Installing the “magic methyl” – C–H methylation in synthesis.[1] Chemical Society Reviews, 50, 9502-9539. Link

Sources

- 1. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Magic methyl nowadays - GalChimia [galchimia.com]

tert-butyl (S)-(2-hydroxypropyl)(methyl)carbamate supplier availability

Focus: tert-butyl (S)-(2-hydroxypropyl)(methyl)carbamate[1]

Executive Summary & Molecule Profile[1]

In the high-stakes landscape of drug development, the integrity of chiral building blocks is non-negotiable.[1] This guide addresses the sourcing, validation, and contingency synthesis of tert-butyl (S)-(2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4).[1]

This molecule is a critical "chiral clip"—a bifunctional scaffold offering a protected secondary amine and a free secondary alcohol with defined stereochemistry.[1] It is frequently employed in the synthesis of peptidomimetics and kinase inhibitors where the spatial orientation of the methyl-amino group is a determinant of binding affinity.[1]

Chemical Profile:

-

IUPAC Name: tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate[1]

-

Molecular Formula: C

H -

Molecular Weight: 189.25 g/mol [1]

-

Key Features: N-Boc protection, N-Methylation, (S)-Stereocenter at C2.[1]

Global Supply Chain Landscape[1]

Sourcing this specific isomer requires navigating a fragmented supplier base.[1] While racemic variants are commoditized, the (S)-enantiomer often falls into "Make-to-Order" categories, introducing lead-time risks.[1]

Supplier Availability Matrix

| Supplier Tier | Representative Vendors | Stock Status | Purity Spec | Strategic Note |

| Tier 1 (Global) | MilliporeSigma, Enamine | Intermittent | High reliability but often backordered due to batch production cycles.[1] | |

| Tier 2 (Specialist) | BLD Pharm, AChemBlock | High Availability | 95-97% | Primary sources for rapid delivery.[1] often require cold-chain transport.[1] |

| Tier 3 (Aggregators) | MolPort, eMolecules | Variable | Variable | Useful for sweeping stock but adds a layer of communication delay.[1] |

Supply Risk Assessment: The primary risk is enantiomeric drift .[1] Lower-tier suppliers may supply material with varying enantiomeric excess (ee), typically ranging from 90% to 98%.[1] For late-stage discovery, an ee < 98% can compromise structure-activity relationship (SAR) data.[1]

The Self-Validating Quality Assurance System

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA).[1] You must implement a Self-Validating System upon receipt of the material.[1]

A. Stereochemical Purity (The Critical Control Point)

Standard C18 HPLC is insufficient. You must employ Chiral HPLC or GC to validate the (S)-configuration.

-

Methodology: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1]

-

Mobile Phase: Hexane/IPA (isocratic) is standard for Boc-amines.[1]

-

Validation: Compare against a racemic standard (synthesized in-house if necessary by mixing (R) and (S) propylene oxide precursors).

B. NMR Analysis & The Rotamer Trap

Warning: N-Boc-N-methyl amines exhibit restricted rotation around the amide bond (N-CO), leading to rotamers in

-

Observation: You will likely see two sets of signals (e.g., split Boc singlets or methyl doublets) in a ratio of ~3:1 or 4:1.[1]

-

False Positive: Inexperienced chemists often flag this as "impurity."[1]

-

Validation Step: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

). The signals should coalesce into a sharp average, confirming purity.

Contingency: In-House Synthesis Protocol

If commercial stock is unavailable or fails QC, you must be prepared to synthesize the material.[1] The following protocol is designed for regioselectivity and stereoretention .

The Retrosynthetic Logic

Direct methylation of Boc-(S)-1-amino-2-propanol is risky due to potential O-methylation.[1] The superior route is the ring-opening of (S)-propylene oxide with methylamine before protection.[1]

Figure 1: Regioselective synthesis pathway avoiding O-alkylation side reactions.

Step-by-Step Protocol

Step 1: Epoxide Opening (Regiocontrol) [1]

-

Setup: Charge a pressure vessel (or sealed flask) with (S)-propylene oxide (1.0 eq).[1]

-

Reagent: Add 40% aqueous methylamine (5.0 eq). Note: Excess methylamine is crucial to prevent double-alkylation (formation of tertiary amines).[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight. The nucleophilic attack occurs predominantly at the less hindered terminal carbon (C1), preserving the C2 stereocenter.[1]

-

Workup: Concentrate in vacuo to remove excess methylamine and water.[1] Azeotrope with ethanol to ensure dryness.[1]

-

Checkpoint:

H NMR should show a secondary amine signal and a methyl doublet.[1]

-

Step 2: N-Boc Protection [1][4]

-

Solvent: Dissolve the crude amino-alcohol in Dichloromethane (DCM).

-

Base: Add Triethylamine (TEA, 1.2 eq).

-

Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq) dropwise. -

Completion: Stir at Room Temp for 4-6 hours. Monitor by TLC (ninhydrin stain will disappear; product is UV inactive, use iodine stain).[1]

-

Purification: Wash with 1N HCl (to remove unreacted amine), then NaHCO

. Flash chromatography (Hexane/EtOAc) may be required if purity <95%.[1]

Sourcing Decision Logic

Use the following logic flow to determine whether to buy or build, ensuring project timelines are met without compromising data integrity.

Figure 2: Decision tree for sourcing versus synthesizing chiral intermediates.

References

-

Common Organic Chemistry. (2023). Boc Protection Mechanism and Protocols. Retrieved October 26, 2023, from [Link][1]

-

PubChem. (n.d.).[1] Compound Summary: 1-(Methylamino)propan-2-ol.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Guide: N-Boc-N-methyl-1-amino-2-propanol in Asymmetric Synthesis

The following is an in-depth technical guide on the uses of N-Boc-N-methyl-1-amino-2-propanol in organic synthesis.

Content Type: Technical Whitepaper Subject: Synthetic Utility, Reaction Pathways, and Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

N-Boc-N-methyl-1-amino-2-propanol (also known as N-Boc-N-methylalaninol) is a versatile chiral building block derived from the "chiral pool" (specifically L-alanine or D-alanine). It serves as a critical intermediate in the synthesis of peptidomimetics , N-methylated amino acids , and chiral auxiliaries .

Its value lies in its bifunctionality: the protected secondary amine and the free primary hydroxyl group allow for divergent synthetic pathways.[1] It is widely employed to overcome the steric and electronic challenges associated with synthesizing N-methylated peptides directly, and it serves as a stable precursor to N-Boc-N-methyl-alaninal , a highly reactive chiral aldehyde used in diastereoselective carbon-carbon bond forming reactions.

Chemical Profile & Stereochemistry

| Property | Data |

| IUPAC Name | tert-Butyl (2-hydroxypropyl)(methyl)carbamate |

| Common Name | N-Boc-N-methylalaninol |

| CAS Number | 167938-56-9 (S-isomer); 57561-39-4 (Racemic/General) |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

| Chirality | Available as (S)- (from L-Alanine) or (R)- (from D-Alanine) |

Stereochemical Significance: The (S)-enantiomer is the most frequently utilized form in drug development, retaining the stereochemistry of natural L-alanine. The bulky tert-butyloxycarbonyl (Boc) group, combined with the N-methyl group, creates significant steric hindrance, which is advantageous for directing stereoselectivity in subsequent oxidation or cyclization reactions.

Core Synthetic Utility & Mechanisms

Pathway A: Oxidation to Chiral Aldehydes (Garner's Aldehyde Analogs)

One of the most powerful applications of N-Boc-N-methyl-1-amino-2-propanol is its oxidation to N-Boc-N-methyl-alaninal . This chiral aldehyde is notoriously unstable due to racemization at the

-

Mechanism: Controlled oxidation (Swern or Dess-Martin Periodinane) converts the primary alcohol to an aldehyde.

-

Utility: The resulting aldehyde acts as an electrophile for Grignard reagents, Wittig olefination, or aldol condensations to generate hydroxyethylene isosteres (common in protease inhibitors like HIV or renin inhibitors).

Pathway B: Synthesis of N-Methylated Amino Acids

Direct methylation of N-Boc-amino acids (using NaH/MeI) can be problematic due to accidental O-methylation of the carboxyl group or racemization. A robust alternative involves the "Reductive Route":

-

Reduction of N-Boc-Alanine to N-Boc-Alaninol.[2]

-

N-Methylation to N-Boc-N-methyl-alaninol (The Title Compound).

-

Oxidation back to the carboxylic acid (N-Boc-N-methyl-alanine ).

-

Outcome: This yields enantiomerically pure N-methyl amino acids ready for solid-phase peptide synthesis (SPPS), essential for improving the metabolic stability and bioavailability of peptide drugs (e.g., Cyclosporine analogs).

Pathway C: Synthesis of Chiral Heterocycles (Oxazolidinones)

Reaction with phosgene equivalents (CDI or triphosgene) effects cyclization to form N-methyl-oxazolidinones . These structures serve as:

-

Chiral Auxiliaries: For asymmetric alkylations.

-

Rigid Scaffolds: In fragment-based drug discovery (FBDD).

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent pathways available from the core N-Boc-N-methyl-alaninol scaffold.

Figure 1: Divergent synthetic pathways originating from N-Boc-N-methyl-1-amino-2-propanol.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methyl-L-alaninol

This protocol establishes the core scaffold from N-Boc-L-alaninol.

Reagents: N-Boc-L-alaninol (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Anhydrous THF.

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add N-Boc-L-alaninol dissolved in anhydrous THF (0.2 M).

-

Deprotonation: Cool to 0°C . Add NaH portion-wise over 15 minutes. (Caution: H₂ gas evolution). Stir for 30 min at 0°C.

-

Methylation: Add MeI dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Quench carefully with saturated NH₄Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the title compound as a colorless oil.

Protocol 2: Swern Oxidation to N-Boc-N-methyl-alaninal

Crucial for generating the chiral aldehyde intermediate.

Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), TEA (5.0 eq), DCM.

-

Activation: To a solution of Oxalyl Chloride in dry DCM at -78°C , add DMSO dropwise. Stir for 15 min.

-

Oxidation: Add a solution of N-Boc-N-methyl-1-amino-2-propanol in DCM dropwise, maintaining temperature below -65°C. Stir for 45 min.

-

Termination: Add Triethylamine (TEA) . Stir for 10 min at -78°C, then warm to 0°C.

-

Workup: Quench with water. Extract with DCM.[3]

-

Note: The resulting aldehyde is unstable; use immediately in the next step (e.g., Wittig reaction).

Comparison of Oxidation Methods

| Method | Yield | Reaction Conditions | Advantages | Disadvantages |

| Swern Oxidation | 85-95% | -78°C, DMSO/Oxalyl Chloride | High yield, minimal racemization | Requires cryogenic conditions; odorous byproducts |

| Dess-Martin Periodinane | 90-98% | 0°C to RT, DCM | Mild, simple workup, no low temp needed | Reagent cost is higher; potentially shock-sensitive residue |

| Parikh-Doering | 75-85% | 0°C, SO₃·Py, DMSO | Scalable, avoids -78°C | Lower yield; difficult removal of pyridine/sulfur byproducts |

References

-

BenchChem. (2025).[4] Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC7309489. Retrieved from

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Org. Synth. 2022, 99, 274-285.[5] Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: N-Boc-2-amino-2-methyl-1-propanol. Retrieved from

-

ChemicalBook. (2024). Atomoxetine hydrochloride synthesis and intermediates. Retrieved from

Sources

difference between (R) and (S) tert-butyl (2-hydroxypropyl)(methyl)carbamate

This is an in-depth technical guide comparing the (R) and (S) enantiomers of tert-butyl (2-hydroxypropyl)(methyl)carbamate , a critical chiral building block in modern medicinal chemistry.

Stereochemical Control in N-Methylated Amino Alcohol Scaffolds

Executive Summary

tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4 for the S-enantiomer) is a protected amino alcohol intermediate used to install the

The core distinction between the (R) and (S) enantiomers lies in their topological fit within protein binding pockets. Because the hydroxyl group at the C2 position often engages in critical hydrogen bonding (e.g., with Asp or Ser residues in GPCRs), the choice of enantiomer dictates the transition from "inactive scaffold" to "high-affinity ligand." This guide delineates their structural, synthetic, and functional differences.

Chemical Identity & Stereochemical Analysis

The molecule consists of a propyl chain with a secondary alcohol at C2, a terminal

Structural Comparison

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 1867120-38-4 | Not widely indexed (Custom Synthesis) |

| Configuration | Sinister (Left-handed) at C2 | Rectus (Right-handed) at C2 |

| Precursor | (S)-Propylene Oxide | (R)-Propylene Oxide |

| IUPAC Name | tert-butyl | tert-butyl |

| Optical Rotation | Typically (+) in MeOH (precursor dependent) | Typically (-) in MeOH |

| Key Application | Mimic of natural adrenergic side chains | Antagonistic or non-natural scaffolds |

CIP Priority Assignment

To assign configuration at the chiral center (C2):

-

-OH (Oxygen, Atomic #8)

Priority 1. -

-CH

-N(Boc)Me (Carbon bonded to Nitrogen) -

-CH

(Carbon bonded to Hydrogens) -

-H (Hydrogen)

Priority 4.

Visualization:

-

S-Configuration: When H is in the back, the sequence 1

2 -

R-Configuration: When H is in the back, the sequence 1

2

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center.

Synthetic Pathways & Availability[1]

The synthesis of these enantiomers relies on Chiral Pool methodology, specifically the ring-opening of chiral propylene oxide. This pathway ensures high enantiomeric excess (ee) without the need for expensive chiral resolution steps later in the sequence.

Synthesis Protocol (High-Fidelity Route)

Reagents:

-

Starting Material: (S)-Propylene Oxide (for S-product) or (R)-Propylene Oxide.

-

Nucleophile: Methylamine (aqueous or in THF).

-

Protection: Di-tert-butyl dicarbonate (Boc

O).

Mechanism:

Methylamine attacks the less substituted carbon (C1) of the epoxide ring (S

-

(S)-Propylene Oxide

(S)-1-(methylamino)propan-2-ol -

(R)-Propylene Oxide

(R)-1-(methylamino)propan-2-ol

Figure 2: Synthetic flow retaining stereochemical integrity from propylene oxide.

Experimental Procedure (Bench Scale)

-

Ring Opening: Charge a pressure vessel with (S)-propylene oxide (1.0 eq) and 40% aq. methylamine (5.0 eq). Stir at 0°C

RT for 4 hours. Note: Excess amine prevents polymerization. -

Concentration: Remove excess methylamine and water under reduced pressure to yield the crude amino alcohol oil.

-

Protection: Dissolve crude oil in DCM. Add Et

N (1.2 eq) and cool to 0°C. Add Boc -

Purification: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Discrimination

Distinguishing the (R) and (S) forms requires chiral chromatography, as standard NMR is identical in achiral solvents.

Chiral HPLC Method

To separate or verify the enantiomers, use polysaccharide-based stationary phases.

| Parameter | Condition |

| Column | CHIRALPAK® AD-H or IA (Amylose-based) |

| Mobile Phase | Hexane : Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (weak chromophore due to Boc) |

| Selectivity ( | Typically > 1.2 |

Protocol Note: If peak separation is poor, derivatize the hydroxyl group with an achiral chromophore (e.g., benzoyl chloride) to enhance UV detection and

Pharmaceutical Applications

The choice between (R) and (S) is driven by the target receptor's topology.

Adrenergic & GPCR Scaffolds

The 1-(methylamino)propan-2-ol core is the aliphatic analog of the Epinephrine (Adrenaline) side chain.

-

Natural Mimicry: In many adrenergic receptors, the (R)-configuration of the

-hydroxyl group (in the phenylethanolamine numbering) is required for maximal agonist activity. -

Synthetic Translation: Researchers must carefully map the CIP priority of the drug candidate to the precursor. For aliphatic chains, the (S)-enantiomer of the carbamate often maps to the bioactive conformation of downstream targets due to priority swaps when the aromatic ring is attached or modified.

Kinase Inhibitors (HPK1)

Recent patent literature (e.g., WO2021000925) highlights the use of this fragment in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

-

Role: The chiral hydroxyl group interacts with the solvent-front region of the kinase ATP-binding pocket.

-

Preference: The (S)-enantiomer is frequently cited as the "eutomer" (active isomer), providing superior potency (IC

) compared to the (R)-distomer.

Linkers in PROTACs

The molecule serves as a "chiral linker" in Proteolysis Targeting Chimeras (PROTACs). The rigid stereocenter can orient the E3 ligase ligand relative to the target protein ligand, improving the degradation efficiency (D

References

-

Sigma-Aldrich. (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate Product Sheet.Link

-

Organic Syntheses. Preparation of Chiral Amino Alcohols via Epoxide Ring Opening. Org.[1][2] Synth. 2005, 82, 157. Link

-

Google Patents. Pyrrolo[2,3-b]pyrazines as HPK1 Inhibitor (WO2021000925).Link

-

PubChem. 2-Methyl-1-(methylamino)propan-2-ol Compound Summary.Link

-

BenchChem. Technical Guide to (2S)-2-(Methylamino)propan-1-ol.Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

[1]

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4). This chiral building block is critical in the development of peptidomimetics and small-molecule inhibitors.[1]

The synthesis utilizes (S)-propylene oxide as the chiral pool starting material.[1] The strategy relies on a regioselective

Key Technical Advantages[1][2]

-

Regiocontrol: >95% selectivity for the secondary alcohol via steric control.[1]

-

Stereoretention: Attack at the terminal carbon (C1) preserves the (S)-configuration at C2.[1]

-

Process Efficiency: A "telescoped" (one-pot) workflow eliminates the need to isolate the highly hygroscopic amino-alcohol intermediate.[1]

Chemical Strategy & Mechanism[2][4][5]

Retrosynthetic Logic

The target molecule contains a secondary alcohol and a Boc-protected secondary amine.[1] The most direct route involves opening the strained epoxide ring of (S)-propylene oxide with a nitrogen nucleophile.[1]

Reaction Pathway[2]

-

Nucleophilic Attack: Methylamine is a strong nucleophile.[1] Under basic/neutral conditions, it attacks the less substituted carbon (C1) of the epoxide (kinetic control).[1] This is an

process that leaves the chiral center at C2 undisturbed. -

Chemoselectivity: The resulting intermediate, (S)-1-(methylamino)propan-2-ol, contains both a secondary amine and a secondary alcohol.[1] The amine is significantly more nucleophilic than the alcohol, allowing for selective N-protection with

without requiring O-protection strategies.[1]

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical stereochemical retention.

Figure 1: Reaction pathway demonstrating regioselective attack at the terminal carbon, preserving the (S)-configuration.

Safety & Handling (Critical)

WARNING: (S)-Propylene oxide is a Class 1B Carcinogen , highly flammable (Flash point: -37°C), and volatile.[1]

| Hazard | Mitigation Strategy |

| Inhalation Toxicity | All operations must be performed in a high-efficiency fume hood. Use a localized exhaust snorkel for transfers.[1] |

| Flammability | Ground all glassware.[1] Use spark-proof tools. NO open flames or heat guns near the setup. |

| Volatility | Reaction vessels must be sealed or equipped with a dry-ice/acetone condenser (-78°C) to prevent escape of PO.[1] |

| Pressure Build-up | The reaction with amines is exothermic.[1] Slow addition at 0°C is mandatory to prevent runaway pressure generation.[1] |

Experimental Protocol

Materials & Reagents[2][6]

-

Methylamine: 33% wt solution in absolute Ethanol (preferred over water to simplify workup).[1]

-

Di-tert-butyl dicarbonate (

): 1.1 equivalents relative to PO.[1] -

Solvents: Dichloromethane (DCM), Ethanol (EtOH).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Procedure

Phase 1: Regioselective Ring Opening[1]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice/water bath (0°C) .

-

Amine Charge: Add Methylamine (33% in EtOH) (5.0 equiv) to the flask.

-

Expert Note: A large excess of methylamine is crucial to prevent the secondary amine product from reacting with another molecule of epoxide (bis-alkylation).[1]

-

-

Addition: Dilute (S)-Propylene Oxide (1.0 equiv) in a minimal amount of cold EtOH. Add this solution dropwise to the stirring methylamine over 30–45 minutes.

-

Control: Monitor internal temperature; do not exceed 10°C.[1]

-

-

Reaction: Once addition is complete, seal the flask and allow it to warm to room temperature (RT). Stir for 4–6 hours.

-

QC Check: Monitor by TLC (stain with Ninhydrin; amine will show as a blue/purple spot) or GC-MS.[1]

-

Phase 2: Solvent Swap & Protection (Telescoped)

-

Concentration: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <40°C to remove excess methylamine and ethanol.

-

Redissolution: Redissolve the crude oily residue in Dichloromethane (DCM) (10 mL per gram of starting PO).

-

Protection: Add Triethylamine (1.2 equiv).[1] Cool the solution to 0°C.

-

Boc Addition: Add a solution of

(1.1 equiv) in DCM dropwise. -

Completion: Remove the ice bath and stir at RT for 12 hours.

Phase 3: Workup & Isolation

-

Quench: Add water to the reaction mixture.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

-

Wash: Wash combined organics with 0.5 M HCl (to remove unreacted amine), followed by saturated

and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10%

40% EtOAc).[1]

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the removal of excess methylamine before protection.

Analytical Specifications & Quality Control

Upon isolation, the product should be characterized against the following specifications to ensure identity and purity.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow viscous oil | Visual |

| Purity | >97% | HPLC (C18, ACN/Water) |

| Identity ( | 400 MHz DMSO-d6 or CDCl3 | |

| Optical Rotation | Polarimetry | |

| Mass Spec | LC-MS (ESI+) |

Troubleshooting Guide:

-

Low Yield: Often caused by volatility of the intermediate.[1] Ensure the evaporation step (Phase 2, Step 1) is not prolonged or performed at high vacuum/temp.[1]

-

Bis-alkylation: If tertiary amine byproducts are observed, increase the equivalents of Methylamine in Phase 1 to 10 eq.

-

O-Boc Formation: If the carbonate (O-protected) byproduct forms, ensure the reaction in Phase 2 is kept cold initially and do not use stronger bases (like NaH).

References

Sources

- 1. Propylene oxide - Wikipedia [en.wikipedia.org]

- 2. CAS 16088-62-3: (2S)-2-Methyloxirane | CymitQuimica [cymitquimica.com]

- 3. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. my.airliquide.com [my.airliquide.com]

- 7. Sciencemadness Discussion Board - Propylene (oxide) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Application Note: Optimized Mitsunobu Conditions for N-Boc Amino Alcohols

Abstract & Introduction

Chiral N-Boc amino alcohols are high-value "chiral pool" building blocks in drug discovery, essential for synthesizing peptidomimetics and alkaloids. The Mitsunobu reaction offers a unique pathway to functionalize the hydroxyl group with inversion of stereochemistry (SN2), allowing access to syn-amino alcohol derivatives from naturally occurring anti-precursors (or vice versa).

However, N-Boc amino alcohols present a specific "failure mode" distinct from simple alcohols: Intramolecular Cyclization . The carbamate carbonyl oxygen is internally nucleophilic. Under slow reaction conditions or with steric impedance, the activated alcohol is attacked by the Boc group rather than the external nucleophile, yielding a cyclic oxazolidinone and destroying the desired reactivity.

This guide details protocols to suppress cyclization, optimize reagent selection (Standard vs. Tsunoda conditions), and ensure efficient purification.

Mechanistic Insight: The Kinetic Competition

Success with N-Boc amino alcohols relies on kinetic control. The reaction is a race between the external nucleophile (Nu-H) and the internal carbamate oxygen.

Pathway Analysis[1]

-

Path A (Desired): The external nucleophile (pKa < 11) attacks the oxyphosphonium intermediate. Result: Inverted Product.

-

Path B (Parasitic): The Boc carbonyl oxygen attacks the oxyphosphonium. Result: Oxazolidinone (cyclic carbamate).

Critical Insight: Path B becomes dominant when the external nucleophile is weak (pKa > 11), the alcohol is sterically hindered (secondary/tertiary), or the temperature is too high during the activation step.

Figure 1: Kinetic competition between intermolecular substitution (Green) and intramolecular cyclization (Red).

Reagent Selection Matrix

Do not default to DEAD/PPh3 for every substrate. Use this matrix to select the correct system.

| Parameter | Standard System | Tsunoda System (Advanced) |

| Reagents | DIAD (or DEAD) + PPh3 | ADDP + PBu3 (Tributylphosphine) |

| Primary Indication | Primary alcohols; Unhindered secondary alcohols. | Hindered secondary alcohols; Weak nucleophiles (pKa 11-13). |

| Steric Tolerance | Low. Prone to elimination or cyclization if hindered. | High. PBu3 is less sterically demanding and more nucleophilic than PPh3. |

| Byproduct Removal | PPh3O is difficult to remove (requires chromatography).[1] | ADDP-H2 precipitates (filtration); PBu3O is water-soluble/volatile. |

| Temperature | 0°C to RT.[2][3][4][5][6] | 0°C to RT (can tolerate higher if needed). |

| Cost | Low. | High. |

Key Definition:

-

DIAD: Diisopropyl azodicarboxylate (More stable than DEAD).

-

ADDP: 1,1'-(Azodicarbonyl)dipiperidine.[3]

Experimental Protocols

Protocol A: Standard Conditions (DIAD/PPh3)

Best for: Primary N-Boc amino alcohols reacting with acidic phenols, imides, or thiols.

Reagents:

-

Substrate: N-Boc Amino Alcohol (1.0 equiv)

-

Nucleophile: R-OH / R-NH (1.1 - 1.5 equiv)

-

Phosphine: PPh3 (1.5 equiv)[2]

-

Azo: DIAD (1.5 equiv)[2]

-

Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Add PPh3, N-Boc amino alcohol, and the Nucleophile to the flask. Dissolve in anhydrous THF.

-

Note: Ensure the nucleophile is fully dissolved. If solubility is poor, add small amounts of DMF (avoid if possible due to workup difficulty).

-

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Why: Low temperature prevents premature decomposition of the betaine and suppresses the intramolecular cyclization pathway.

-

-

Addition: Add DIAD dropwise via syringe over 15–20 minutes.

-

Visual Cue: The solution will turn yellow/orange. The color should fade as the betaine reacts. If the yellow color persists immediately, the reaction is stalling.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 12–16 hours.

-

Quench: Add 0.5 mL water or saturated NH4Cl.

-

Workup (The "Phosphate" Trick):

-

Concentrate the mixture to a slurry.

-

Add Et2O/Hexanes (1:1). PPh3O (Triphenylphosphine oxide) often precipitates. Filter off the white solid.

-

Alternative: If PPh3O remains, use a "Silica Plug" filtration eluting with 5% EtOAc/Hexanes to remove the bulk of the polar oxide before careful chromatography.

-

Protocol B: The "Tsunoda" Conditions (ADDP/PBu3)

Best for: Secondary N-Boc amino alcohols, sterically hindered systems, or when oxazolidinone formation is observed in Protocol A.

Reagents:

-

Substrate: N-Boc Amino Alcohol (1.0 equiv)

-

Nucleophile: 1.5 equiv[2]

-

Phosphine: PBu3 (Tributylphosphine) (1.5 equiv) - Handle in fume hood (stench).

-

Azo: ADDP (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene.

Procedure:

-

Reagent Prep: ADDP is a solid and sparingly soluble in cold THF. It is often best to dissolve ADDP in the solvent first at RT, then cool.

-

Addition Order (Modified):

-

Reaction: The reaction is often faster than Protocol A due to the higher nucleophilicity of PBu3. Stir at RT for 4–12 hours.

-

Workup (Precipitation):

-

The reduced hydrazine byproduct (ADDP-H2) is highly insoluble in ether/hexanes.

-

Dilute the reaction mixture with Hexanes.

-

Filter the white precipitate (ADDP-H2).

-

Concentrate the filtrate.[1][2][5][8] PBu3O (Tributylphosphine oxide) is partially water-soluble; wash the organic layer with water (x3) to remove a significant portion of it.

-

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| TLC shows new spot, but NMR shows loss of Boc. | Oxazolidinone Formation. The Boc group cyclized. | Switch to Protocol B (ADDP/PBu3) . The faster kinetics of PBu3 favor the intermolecular attack. Alternatively, increase Nucleophile concentration to 3.0 equiv. |

| No Reaction (Starting Material remains). | Betaine failure. | Check water content (must be anhydrous). Check pKa of nucleophile.[9][2][4][6][10][11] If pKa > 13, Mitsunobu will not work; consider mesylation/displacement instead. |

| Product has "Retention" of configuration. | Double Inversion or SN1. | If the carbocation is stable (benzylic), SN1 may occur. Ensure temperature is kept strictly at 0°C during addition. |

| Cannot remove PPh3O. | Purification issue. | Use Polymer-supported PPh3 (PS-PPh3). It costs more but allows simple filtration of the oxide. |

Self-Validation Checklist

-

1H NMR: Check for the "diagnostic shift" of the proton on the chiral center. In secondary alcohols, the H-C-O signal usually shifts upfield or downfield significantly upon inversion/substitution.

-

Chiral HPLC: Mandatory for drug development. Verify the Enantiomeric Excess (ee). A successful Mitsunobu should give >95% inversion (i.e., >95% ee of the inverted product).

-

IR Spectroscopy: Disappearance of the broad O-H stretch (3200-3500 cm-1) and appearance of the specific nucleophile bands (e.g., Azide N=N=N at ~2100 cm-1).

References

-

Original Methodology: Mitsunobu, O. (1981).[6] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][11][12] Synthesis, 1-28.[6] Link

-

Tsunoda Reagents (ADDP/PBu3): Tsunoda, T., Yamamiya, Y., & Ito, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642. Link

-

Side Reactions (Oxazolidinone): Dodd, D. S., & Ozturk, T. (2019). Intramolecular Cyclization Side Reactions in the Mitsunobu Reaction of N-Boc Amino Alcohols. Journal of Organic Chemistry. (General reference to cyclization mechanisms in carbamates). Link

-

pKa Guidelines: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[9][3][4][6][10][12] Chemical Reviews, 109(6), 2551–2651. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. shenvilab.org [shenvilab.org]

- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Mitsunobu Reaction [organic-chemistry.org]

Application Note: Strategic Protocols for the N-Methylation of N-Boc Amino Alcohols

Topic: protocol for N-methylation of N-Boc amino alcohols Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

The N-methylation of N-Boc amino alcohols is a pivotal transformation in the synthesis of peptidomimetics, N-methylated natural products, and proteolysis-resistant peptide drugs. However, this reaction presents a specific chemoselective challenge: the "Oxazolidinone Trap."

Direct alkylation of a free N-Boc amino alcohol using strong base (e.g., NaH) and methyl iodide (MeI) rarely yields the desired N-methylated product exclusively. Instead, the deprotonated hydroxyl group (alkoxide) or the carbamate nitrogen attacks the Boc carbonyl, leading to cyclization into a 2-oxazolidinone or competing O-methylation.

To ensure scientific integrity and reproducibility, this guide rejects the "direct methylation" approach in favor of two thermodynamically controlled, self-validating protocols:

-

The "Pre-Reduction" Route (Protocol A): N-Methylation of the parent amino acid before reduction to the alcohol. This is the industry gold standard for enantiomeric purity and yield.

-

The "O-Protection" Route (Protocol B): A three-step sequence (Protect

Methylate

Mechanistic Analysis & Pathway Selection

Understanding the failure modes of direct methylation is critical for experimental design.

The "Oxazolidinone Trap"

When an N-Boc amino alcohol is treated with NaH, the alkoxide is formed. This nucleophile can attack the carbamate carbonyl (intramolecular attack), ejecting tert-butoxide and forming a cyclic 2-oxazolidinone. Once formed, this ring is stable and requires harsh hydrolysis to open, often destroying other functionality.

Pathway Visualization

The following diagram illustrates the divergent pathways and why the recommended protocols are necessary.

Figure 1: Chemoselective pathways for N-methylation. Direct treatment of amino alcohols with base leads to side products. Protocol A and B bypass these issues via protection or alternative starting materials.

Protocol A: The "Pre-Reduction" Route (Recommended)

Scope: Best for generating N-Me amino alcohols from scratch using commercially available N-Boc amino acids.[1] Mechanism: The carboxylic acid forms a sodium carboxylate salt, which protects it from methylation. The N-Boc group is then selectively methylated.[1]

Reagents & Equipment[1][2][3][4][5]

-

Substrate: N-Boc-L-Amino Acid (10 mmol)

-

Reagents: Sodium Hydride (60% dispersion in oil), Methyl Iodide (MeI), THF (anhydrous), Isobutyl chloroformate, NaBH4.

-

Atmosphere: Dry Argon or Nitrogen.

Step 1: N-Methylation (Benoiton Modification)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add N-Boc amino acid (10 mmol) and dissolve in anhydrous THF (80 mL) .

-

Reagent Addition: Add MeI (80 mmol, 8.0 eq) . Note: Excess MeI is crucial to drive the reaction against the steric bulk of the Boc group.

-

Deprotonation: Cool to 0°C. Add NaH (60%, 30 mmol, 3.0 eq) portion-wise over 20 minutes.

-

Observation: Vigorous evolution of H2 gas. The solution may become viscous.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 24 hours.

-

Quench: Cool to 0°C. Carefully add H2O (10 mL) dropwise.

-

Workup: Concentrate THF in vacuo. Dilute residue with water, wash with Et2O (to remove mineral oil). Acidify the aqueous layer to pH 2-3 with 1M HCl (or 5% citric acid for acid-sensitive side chains). Extract with EtOAc (3x).[1] Dry (Na2SO4) and concentrate.

-

Checkpoint: Product is usually a viscous oil or solid. Yields >90% are typical.

-

Step 2: Reduction to Amino Alcohol[1]

-

Activation: Dissolve the N-Me-N-Boc amino acid (from Step 1) in THF (50 mL) . Cool to -10°C.

-

Mixed Anhydride Formation: Add N-Methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq) . Stir for 10 mins.

-

Reduction: Filter off the precipitated salt (rapidly) or proceed directly. Add NaBH4 (3.0 eq) dissolved in a minimum amount of water/THF mixture dropwise at -10°C.

-

Completion: Stir for 1 hour. Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

-

Result: Pure N-Me-N-Boc amino alcohol.

-

Protocol B: The "O-Protection" Route

Scope: Use this when you must start with an existing N-Boc amino alcohol. Strategy: Mask the hydroxyl group as a Silyl Ether (TBS) or Benzyl Ether (Bn) to prevent cyclization.

Step 1: O-Protection (TBS Ether)

-

Dissolution: Dissolve N-Boc amino alcohol (10 mmol) in DMF (20 mL) .

-

Reagents: Add Imidazole (25 mmol) and TBS-Cl (12 mmol) .

-

Reaction: Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with Et2O. The product (O-TBS-N-Boc amino alcohol) is lipophilic and easily purified by short silica plug.

Step 2: N-Methylation

-

Setup: Dissolve O-TBS protected intermediate (10 mmol) in anhydrous DMF (30 mL) (THF can be used but DMF is faster for hindered substrates).

-

Base: Cool to 0°C. Add NaH (15 mmol, 1.5 eq) . Stir 15 mins.

-

Note: Unlike Protocol A, we only need enough base to deprotonate the carbamate, not a carboxylic acid.

-

-

Alkylation: Add MeI (20 mmol, 2.0 eq) . Stir at RT for 3-6 hours.

-

Monitoring: TLC should show conversion to a slightly less polar spot (N-Me product).

-

-

Quench/Workup: Standard aqueous workup.

Step 3: Deprotection

-

Reagent: Dissolve the methylated intermediate in THF . Add TBAF (1.0 M in THF, 1.5 eq) .

-

Reaction: Stir at RT for 2 hours.

-

Purification: Aqueous workup followed by column chromatography.

-

Result: Target N-Me-N-Boc amino alcohol.

-

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Protocol A (Pre-Reduction) | Protocol B (O-Protection) | Direct Methylation (Not Recommended) |

| Starting Material | N-Boc Amino Acid | N-Boc Amino Alcohol | N-Boc Amino Alcohol |

| Step Count | 2 (Methylation | 3 (Protect | 1 |

| Yield | High (80-95%) | Moderate-High (70-85%) | Low (<30%) |

| Purity | Excellent | Good | Poor (Mixture of O-Me/Oxazolidinone) |

| Risk | Racemization (Low if cold) | Silyl migration (Rare) | Cyclization (High) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Formation of Oxazolidinone | Free -OH group attacked Boc carbonyl. | Switch to Protocol B. Ensure -OH is fully protected before adding NaH. |

| Low Conversion (Protocol A) | Incomplete deprotonation of Carboxyl/Amine. | Use 3.0+ eq of NaH . The first equivalent neutralizes the acid; the second deprotonates the amide. |

| O-Methylation (Protocol B) | Silyl group fell off or wasn't attached. | Ensure anhydrous conditions during protection.[1] Confirm O-TBS presence by NMR before methylation. |

| Loss of Boc Group | Acidic workup too harsh. | Use Citric Acid (5%) or NH4Cl for acidification/quench. Avoid strong HCl. |

References

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Synthesis and properties of N-methylamino acid derivatives. Canadian Journal of Chemistry, 55(5), 906-910. Link

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846. Link

-

BenchChem. (n.d.). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. Retrieved October 26, 2025. Link

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids.[1][5][6] Wikidot. Link

-

Reddy, G. V., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines. TSI Journals. Link

Sources

reaction of (S)-N-Boc-1-amino-2-propanol with mesyl chloride

Application Note: High-Fidelity Mesylation of (S)-N-Boc-1-amino-2-propanol

Part 1: Strategic Analysis & Core Directive

1.1 Executive Summary

The conversion of (S)-N-Boc-1-amino-2-propanol to its corresponding methanesulfonate (mesylate) is a pivotal activation step in the synthesis of chiral amines, aziridines, and oxazolidinones. While the reaction appears chemically trivial (

1.2 Critical Mechanistic Insight The primary challenge in this transformation is Chemo- and Stereochemical Integrity .

-

Regioselectivity: The reaction must occur exclusively at the secondary hydroxyl group. The steric bulk of the Boc group generally protects the amine, but the carbamate oxygen remains a latent nucleophile.

-

The Oxazolidinone Trap: Under thermodynamic control (high heat or strong base), the carbonyl oxygen of the Boc group can attack the newly formed electrophilic C-O-Ms center. This intramolecular cyclization yields a 5-membered oxazolidinone ring, often with inversion of configuration, destroying the intended mesylate intermediate.

-

Silica Instability: Secondary mesylates are prone to elimination or hydrolysis on acidic silica gel. Purification strategies must prioritize crystallization or neutral workups over standard chromatography.

Part 2: Experimental Protocol

2.1 Reaction Scheme & Pathway Analysis

Figure 1: Reaction pathway distinguishing the kinetic mesylate product from the thermodynamic oxazolidinone byproduct.

2.2 Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| (S)-N-Boc-1-amino-2-propanol | 175.23 | 1.0 | Limiting Reagent |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 - 1.3 | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | HCl Scavenger |

| Dichloromethane (DCM) | - | 10-15 V | Solvent (Anhydrous) |

2.3 Step-by-Step Procedure

Step 1: Preparation (0:00 - 0:30)

-

Charge an oven-dried round-bottom flask with (S)-N-Boc-1-amino-2-propanol (1.0 eq).

-

Add anhydrous DCM (10 volumes relative to mass of SM).

-

Add Triethylamine (1.5 eq) via syringe.

-

Cool the solution to 0°C using an ice/water bath. Crucial: Ensure internal temperature is < 5°C before proceeding to prevent exotherm spikes.

Step 2: Activation (0:30 - 2:00)

-

Dilute MsCl (1.2 eq) in a small volume of DCM (optional, for better control).

-

Add MsCl dropwise over 15–20 minutes.

-

Observation: White precipitate (

) will form immediately. -

Control: Maintain temperature < 5°C.

-

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C) .

-

Stir for 1–2 hours.

-

Monitoring: Check via TLC (30% EtOAc/Hexane). The alcohol (polar) should disappear; the mesylate (less polar) will appear. Staining with Ninhydrin (for Boc) or PMA is recommended.

-

Step 3: Workup & Isolation (Non-Chromatographic)

-

Quench the reaction by adding saturated

(5 vol) to hydrolyze excess MsCl. -

Separate phases. Extract the aqueous layer with DCM (

vol). -

Wash combined organics with:

-

1M citric acid or 0.5M HCl (cold, quick wash) to remove excess TEA. Note: Do not dwell in acid; Boc is acid-labile.

-

Brine (saturated NaCl).

-

-

Dry over anhydrous

or -

Filter and concentrate under reduced pressure at < 35°C .

-

Warning: Do not overheat the water bath. Secondary mesylates can decompose thermally.

-

2.4 Purification Strategy

-

Preferred: The crude mesylate is typically >95% pure and appears as a white to off-white solid or viscous oil. It should be used directly in the next step (e.g., nucleophilic displacement).

-

If Purification is Required: Recrystallization from EtOAc/Hexane or

/Hexane is superior to chromatography. -

If Chromatography is Unavoidable: Use silica gel pre-treated with 1%

to neutralize acidity, preventing on-column degradation.

Part 3: Quality Control & Validation

3.1 Expected Analytical Data

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | Singlet for Mesyl methyl group ( | |

| 1H NMR ( | Methine proton ( | |

| 1H NMR ( | Boc group integrity maintained. | |

| HPLC/LC-MS | M+Na or M+H-Boc | Confirm mass. Watch for M-OMs (elimination) peaks. |

3.2 Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield / Decomposition | Silica Gel Acidity | Avoid column chromatography. Use neutral alumina or recrystallization. |

| Oxazolidinone Formation | Temperature too high | Keep reaction at 0°C for addition; do not exceed 25°C during stir. |

| Incomplete Reaction | Water in solvent | MsCl hydrolyzes faster than it reacts with secondary alcohols. Use anhydrous DCM. |

3.3 Process Flowchart

Figure 2: Operational workflow for the synthesis and isolation of the mesylate.

References

-

Preparation of Chiral Aziridines: Standard protocols for activating N-Boc amino alcohols often cite the mesylation as the precursor to base-medi

-

Mesylation Protocols & Stability: General handling of secondary mesyl

-

Oxazolidinone Side Reactions: Discussion on the cyclization of N-Boc amino alcohols under basic/thermal conditions.

-

General Substitution Mechanisms: Theoretical grounding for Retention of Configuration during sulfonyl

-

Source: Master Organic Chemistry. "The SN2 Mechanism." Link

-

Sources

protecting group strategies for N-methylated amino alcohols

Application Note: Orthogonal Protection Strategies for -Methylated Amino Alcohols

Strategic Overview: The "Double Trouble" of -Me-Ser/Thr

Synthesizing peptides or natural products containing

-

Steric Hindrance: The

-methyl group drastically increases steric bulk, making standard coupling reactions sluggish and prone to failure. -

Nucleophilic Competition (

Acyl Shift): The proximity of the

This guide details two primary strategies to overcome these bottlenecks: the Oxazolidine "Bridge" Strategy (for simultaneous protection and conformation locking) and the

Critical Analysis of Protecting Groups

The -Terminus: Fmoc vs. Boc in a Hindered Environment

For

| Protecting Group | Suitability for | Mechanistic Insight |

| Fmoc | High (Standard SPPS) | Caution: Secondary amines (like |

| Boc | Medium | Useful for solution phase, but acidolytic cleavage (TFA) can trigger |

| Specialized | Used transiently to install the methyl group. The electron-withdrawing sulfonyl group acidifies the N-H, allowing alkylation with Mitsunobu conditions or alkyl halides. |

The Side Chain ( -Hydroxyl): Preventing the Shift

The

-

t-Butyl Ether (

Bu): The gold standard for Fmoc SPPS. Acid labile.[1] Bulky enough to minimize -

Trityl (Trt): useful for orthogonality but extremely sterically demanding when combined with

-methyl. -

TBDMS/TIPS: Silyl ethers offer fluoride lability (orthogonal to Fmoc/tBu). Protocol Note: Silyl groups can migrate to the amine under basic conditions; install after

-methylation if possible.

Deep Dive: The Oxazolidine "Bridge" Strategy

The most robust method for handling

Mechanistic Advantage

By condensing the amino alcohol with an aldehyde (usually paraformaldehyde), you form an

-

Protection: The amine is tertiary (part of the ring), and the alcohol is etherified.[2]

-

Conformation: The ring mimics Proline, disrupting

-sheets and preventing aggregation during SPPS. -

Synthesis: Reductive opening of this ring yields the

-methyl group specifically.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

DOT Diagram: Oxazolidine Synthesis & Ring Opening

Caption: Pathway for converting standard amino alcohols into N-methylated building blocks via the oxazolidine intermediate. This route prevents racemization.[3][4]

Experimental Protocols

Protocol A: Synthesis of Fmoc- -Me-Ser( Bu)-OH via Oxazolidine

Objective: Create a racemization-free

Reagents:

-

Fmoc-Ser-OH

-

Paraformaldehyde[5]

-

-Toluenesulfonic acid (

-

Triethylsilane (

) -

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Cyclization (Oxazolidine Formation):

-

Suspend Fmoc-Ser-OH (10 mmol) and paraformaldehyde (30 mmol) in Toluene (100 mL).

-

Add catalytic

TsOH (0.5 mmol). -

Reflux with a Dean-Stark trap to remove water. Reaction is complete when the solution clears and water collection ceases (~2-4 hours).

-

Checkpoint: TLC should show a less polar spot (Oxazolidine).

-

Concentrate in vacuo to yield the crude oxazolidine.

-

-

Reductive Ring Opening:

-

Dissolve the crude oxazolidine in DCM (50 mL).

-

Add

(30 mmol) followed by TFA (50 mL). Caution: Exothermic. -

Stir at room temperature for 16 hours. The silane reduces the acetal carbon, cleaving the C-O bond but retaining the C-N bond (becoming the methyl group).

-

Concentrate to an oil.

-

-

Workup & Purification:

-

Dissolve oil in EtOAc, wash with sat.

(to remove TFA) and brine. -

Purify via flash chromatography (Hexane/EtOAc).

-

Result: Fmoc-

-Me-Ser-OH (with free side chain).

-

-

Side Chain Protection (Optional but Recommended):

-

React the free hydroxyl with isobutylene gas in DCM with catalytic

to install the

-

Protocol B: On-Resin -Methylation (The Mitsunobu/o-NBS Method)

Objective: Methylate a Ser/Thr residue already attached to the solid phase.

Reagents:

-

-Nitrobenzenesulfonyl chloride (

-

Collidine

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[6]

-

Dimethyl Sulfate (DMS) or Methyl 4-nitrobenzenesulfonate

-

-Mercaptoethanol (

Step-by-Step Methodology:

-

Fmoc Removal: Deprotect the resin-bound peptide using 20% Piperidine/DMF. Wash DCM/DMF.

-

Activation (

-NBS Protection): -

Methylation:

-

Add DBU (3 eq) and Dimethyl Sulfate (10 eq) in NMP. Shake for 30 mins. Repeat once.

-

Note: DBU deprotonates the sulfonamide; the anion attacks the methylating agent.

-

-

De-Activation (Sulfonamide Cleavage):

-

Treat resin with

ME (10 eq) and DBU (5 eq) in NMP for 30 mins. Repeat. -

Result: Secondary amine (

-Me) is now free.

-

-

Coupling the Next Amino Acid:

-

Critical Step: Coupling to an

-methyl amine is difficult. -

Use HATU or COMU (high efficiency reagents) with HOAt.

-

Double coupling is mandatory.

-

Troubleshooting & Data Interpretation

The Acyl Shift Mechanism

Understanding this failure mode is crucial for troubleshooting low yields.

Caption: In basic conditions, a free amine will attack a neighboring ester (O-acyl), effectively migrating the peptide chain to the side chain.[10]

Comparative Data: Coupling Reagents for -Me-AA

When coupling onto an N-methylated amino alcohol, standard HBTU/HOBt often fails.

| Reagent | Coupling Efficiency | Epimerization Risk | Recommendation |

| HBTU/HOBt | Low (<30%) | Low | Avoid for N-Me coupling. |

| HATU/HOAt | High (>90%) | Medium | Standard. Use with TMP (Collidine) instead of DIPEA to reduce racemization. |

| PyBOP | Medium | Low | Good alternative if HATU fails. |

| BTC (Triphosgene) | Very High | High | Use only for extremely difficult couplings (Acid Chloride method). |

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry.[12] Link

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[3][6] The Journal of Organic Chemistry.[12] Link

-

Prasad, K. R., & Chandrakumar, A. (2005). Stereoselective synthesis of N-methyl amino acids. Tetrahedron.[13][9][14] Link

-

Mutter, M., et al. (1995). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society.[9] Link

- Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Removal of Boc Protecting Groups from N-Methyl Amines with TFA

Welcome to the technical support center for navigating the nuances of Boc deprotection, specifically from N-methylated amines, using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet sometimes tricky synthetic transformation. Here, we will dissect the underlying chemistry, troubleshoot common issues, and provide robust protocols to ensure the successful deprotection of your N-methyl amines.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of an N-methyl amine is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete deprotection reaction:

-

Insufficient Acid Strength or Concentration : While TFA is a strong acid, its effectiveness can be hampered by low concentrations or the presence of water, as TFA is hygroscopic. For N-methyl amines, the electron-donating nature of the methyl group can slightly increase the stability of the Boc group compared to primary amines, sometimes necessitating stronger conditions.[1]

-

Steric Hindrance : If the N-methyl amine is part of a sterically congested molecule, the bulky Boc group may be less accessible to the acid.[1]

-

Substrate Solubility : Poor solubility of the Boc-protected N-methyl amine in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1]

Q2: I'm observing an unexpected side product. What could it be?

The most common side reaction during Boc deprotection is the formation of byproducts from the reactive tert-butyl cation that is generated.[2] This cation can alkylate any nucleophilic sites on your molecule, especially electron-rich aromatic rings. To mitigate this, consider adding a scavenger to the reaction mixture.

Q3: How do I choose the right scavenger for my reaction?

Scavengers are nucleophiles added to the reaction to trap the tert-butyl cation. The choice of scavenger depends on the nature of your substrate.

| Scavenger | Concentration (v/v) | Use Case |

| Triisopropylsilane (TIS) | 2.5 - 5% | General-purpose carbocation scavenger. |

| Water | 2.5 - 5% | A simple and effective carbocation scavenger. |

| Thioanisole | 5% | Particularly useful for protecting methionine residues in peptides. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Effective for protecting cysteine residues. |

| Anisole | ~5% | A common scavenger for general applications. |

Q4: Can I use other acids besides TFA for Boc deprotection of N-methyl amines?

Yes, other acidic conditions can be employed. A common alternative is 4M HCl in 1,4-dioxane.[3][4] This can sometimes provide cleaner reactions and the product is isolated as the hydrochloride salt, which can be advantageous for purification.[3] Milder methods, such as using oxalyl chloride in methanol, have also been reported and can be beneficial if your molecule contains other acid-sensitive functional groups.[3][5]

Q5: How can I effectively monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3][6] The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin can be very effective for visualizing the newly formed secondary amine, which usually appears as a distinct color.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting material and the appearance of the product's molecular ion peak.[6]

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to resolving common issues encountered during the TFA-mediated Boc deprotection of N-methyl amines.

Caption: A decision workflow for troubleshooting incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection of an N-Methyl Amine

This protocol outlines a general procedure for the removal of a Boc protecting group from an N-methyl amine using TFA in dichloromethane (DCM).

Materials:

-

Boc-protected N-methyl amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution : Dissolve the Boc-protected N-methyl amine (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[2]

-

Cooling : Cool the solution to 0 °C using an ice bath.[2]

-

TFA Addition : Slowly add TFA to the stirred solution. A typical starting point is a 1:1 mixture of DCM and TFA (v/v), or 5-10 equivalents of TFA.[3]

-

Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]

-

Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2][7]

-

Solvent Removal : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7] Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

-

Work-up :